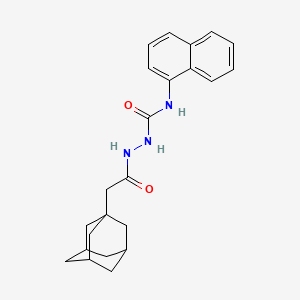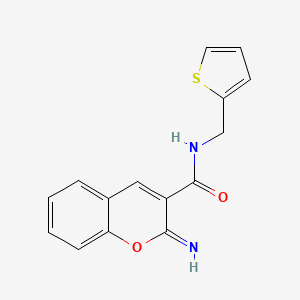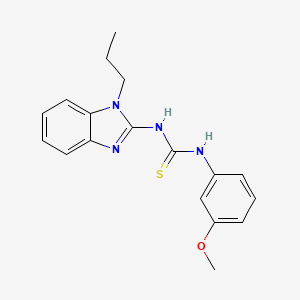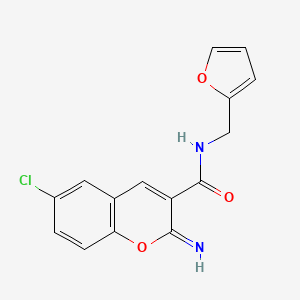![molecular formula C15H14N2O2S B4279162 methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate](/img/structure/B4279162.png)
methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate
Overview
Description
Methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate, also known as Tolfenpyrad, is a pesticide that belongs to the pyrazole group. It is widely used in agriculture to control pests in crops such as cotton, soybean, and vegetables.
Mechanism of Action
Methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate targets the mitochondrial complex I, which is responsible for the transfer of electrons from NADH to ubiquinone. By inhibiting this complex, methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate disrupts the electron transport chain, leading to the accumulation of reactive oxygen species and ultimately cell death in the target pest.
Biochemical and Physiological Effects
methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and eliminated from the body, with no accumulation in tissues. However, it has been shown to have toxic effects on non-target insects, such as bees and butterflies, which play a crucial role in pollination.
Advantages and Limitations for Lab Experiments
Methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate is a potent insecticide that can be used at low concentrations, making it cost-effective for farmers. It has a broad spectrum of activity, making it effective against a wide range of pests. However, its toxic effects on non-target insects limit its use in areas where pollinators are present.
Future Directions
Future research on methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate should focus on developing safer and more selective formulations that minimize its impact on non-target insects. Additionally, studies should be conducted to evaluate its long-term effects on the environment and human health. Finally, research should be conducted to explore its potential use in the development of new insecticides with novel modes of action.
Scientific Research Applications
Methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of pests, including mites, aphids, whiteflies, and thrips. methyl [3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]carbamate works by disrupting the mitochondrial electron transport chain, leading to the accumulation of reactive oxygen species and ultimately cell death in the target pest.
properties
IUPAC Name |
methyl N-[3-cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-9-4-6-11(7-5-9)13-10(2)20-14(12(13)8-16)17-15(18)19-3/h4-7H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGPMULNFGSWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=C2C#N)NC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-dibenzyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B4279081.png)
![2-(1-adamantyl)-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B4279085.png)

![2-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B4279101.png)
![N-butyl-2-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4279106.png)
![propyl 4-(2,4-dichlorophenyl)-5-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279118.png)
![6-tert-butyl-2-{[(phenylthio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4279129.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4279133.png)
![methyl 4-(4-ethylphenyl)-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4279137.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4279142.png)



![methyl [4-(4-butylphenyl)-3-cyano-2-thienyl]carbamate](/img/structure/B4279160.png)